Sacubitril Sacubitril Sacubitril is a member of biphenyls.
Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II.
Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.
Brand Name: Vulcanchem
CAS No.: 149709-62-6
VCID: VC0003115
InChI: InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)
SMILES: CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

Sacubitril

CAS No.: 149709-62-6

VCID: VC0003115

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Sacubitril - 149709-62-6

Description

Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan, an angiotensin receptor blocker (ARB), to form the compound sacubitril/valsartan, marketed under the brand name Entresto. This combination is primarily used to treat heart failure with reduced ejection fraction (HFrEF) and has shown significant benefits in reducing cardiovascular events and mortality compared to traditional treatments like ACE inhibitors .

Synthesis of Sacubitril

The synthesis of sacubitril involves several complex chemical reactions. It begins with 4-bromo-1,1'-biphenyl, which is converted into its Grignard reagent. This reagent is then reacted with (S)-epichlorohydrin at the less-substituted site of the epoxide. Following this, a series of reactions including a Mitsunobu reaction with succinimide, acidic hydrolysis, and protection with a tert-butoxycarbonyl (Boc) group are performed. The primary alcohol is oxidized to an aldehyde, which undergoes a Wittig reaction to form an α,β-unsaturated ester. This ester is converted to a lithium carboxylate, which undergoes asymmetric hydrogenation to set the second stereocenter. Finally, the carboxylate is esterified and reacted with ethanol to form the final compound .

Mechanism of Action

Sacubitril acts by inhibiting neprilysin, an enzyme responsible for breaking down natriuretic peptides, which are involved in vasodilation and natriuresis. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to improved cardiovascular function. Valsartan, on the other hand, blocks the angiotensin II receptor, reducing vasoconstriction and aldosterone-mediated volume expansion. The combination of these mechanisms provides a synergistic effect in treating heart failure .

Paradigm-HF Trial

The Paradigm-HF trial demonstrated that sacubitril/valsartan significantly reduced the risk of death from any cause by 16% and hospitalization for heart failure by 21% compared to enalapril, an ACE inhibitor. The trial showed a hazard ratio (HR) of 0.80 for the primary endpoint, indicating a substantial benefit of sacubitril/valsartan over traditional ACE inhibitor therapy .

PIONEER-HF Trial

The PIONEER-HF trial focused on the initiation and continued use of sacubitril/valsartan in patients with HFrEF. It found that patients achieving higher doses of the drug had better outcomes, though the reduction in NT-proBNP levels was consistent across all dose levels. This suggests that even lower doses of sacubitril/valsartan can be effective in reducing biomarkers associated with heart failure severity .

PARAGON-HF Trial

The PARAGON-HF trial investigated the efficacy of sacubitril/valsartan in patients with heart failure with preserved ejection fraction (HFpEF). Although the trial did not show a significant reduction in the primary outcome of cardiovascular deaths or hospitalizations for heart failure, it did demonstrate benefits in NYHA class improvement and renal composite outcomes, particularly in women .

Patient Characteristics by Dose Level Achieved in PIONEER-HF

Dose LevelSacubitril/ValsartanEnalaprilp Value
Level 1Age: 66 (55–73) yrsAge: 69 (63–75) yrs0.070
Female: 18 (26.1%)Female: 19 (29.7%)0.643
Black: 14 (20.3%)Black: 14 (21.9%)0.823
Level 2Age: 62 (52–71) yrsAge: 65 (52–72) yrs0.930
Female: 25 (26.9%)Female: 20 (25.3%)0.816
Black: 24 (25.8%)Black: 24 (30.4%)0.505
Level 3Age: 59 (47–68) yrsAge: 60 (50–68) yrs0.256
Female: 48 (24.1%)Female: 64 (30.3%)0.158
Black: 92 (46.2%)Black: 86 (40.8%)0.264

Outcomes in Paradigm-HF Trial

OutcomeSacubitril/ValsartanEnalaprilHazard Ratio (95% CI)
Death from Any Cause17.0%19.8%0.84 (0.76–0.93)
Hospitalization for Heart FailureReduced by 21%--
Primary Endpoint21.8%26.5%0.80 (0.73–0.87)
CAS No. 149709-62-6
Product Name Sacubitril
Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)
Standard InChIKey PYNXFZCZUAOOQC-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Canonical SMILES CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Appearance Light yellow oil
Synonyms 3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate
entresto
LCZ 696
LCZ-696
LCZ696
sacubitril
sacubitril valsartan drug combination
sacubitril valsartan sodium hydrate
sacubitril-valsartan
trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Reference 1. Expert Opin Investig Drugs. 2013 Aug;22(8):1041-7. doi: 10.1517/13543784.2013.797963. Epub 2013 May 10. The potential role of valsartan + AHU377 ( LCZ696 ) in the treatment of heart failure. Voors AA(1), Dorhout B, van der Meer P. Author information: (1)Professor of Cardiology, University of Groningen, University Medical Center Groningen, Department of Cardiology, Groningen, The Netherlands. a.a.voors@umcg.nl INTRODUCTION: Heart failure remains a syndrome with a very high mortality rate and a poor quality of life. For patients with heart failure and a preserved ejection fraction (HFpEF), no drugs have shown to improve mortality and morbidity, and therefore novel drugs are highly needed. LCZ696 , a first in class angiotensin receptor neprilysin inhibitor (ARNi), might be an interesting novel drug for the treatment of heart failure. AREAS COVERED: Previous studies have shown promising effects of a combination drug with a neutral endopeptidase and an angiotensin-converting enzyme inhibitor (omapatrilat) for the treatment of patients with heart failure. However, the occurrence of angioedema prevented the drug from further development. The majority of this paper will discuss the metabolism, pharmacokinetics, pharmacodynamics, clinical effects, and safety of LCZ696, with a particular focus on heart failure. EXPERT OPINION: LCZ696 is superior to valsartan alone in reducing blood pressure. Preliminary results from a Phase II trial showed that LCZ696 reduced NT-proBNP to a greater extent than valsartan alone, and in addition LCZ696 had beneficial effects on symptoms. With these promising first results, the results of ongoing further studies in heart failure are eagerly awaited.
PubChem Compound 54214995
Last Modified Sep 12 2023

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